

Initial safety and tolerability findings from Phase 1 trials of Edasalonexent

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Compound of Interest

Compound Name: *Edasalonexent*

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An In-depth Technical Guide on the Initial Safety and Tolerability Findings from Phase 1 Trials of **Edasalonexent**

This technical guide provides a comprehensive overview of the initial safety, tolerability, and pharmacodynamic findings from the Phase 1 clinical trial of **edasalonexent**, an investigational oral NF- κ B inhibitor for the treatment of Duchenne muscular dystrophy (DMD). The data presented is intended for researchers, scientists, and drug development professionals.

Introduction

Edasalonexent (formerly CAT-1004) is an orally administered small molecule designed to inhibit the nuclear factor kappa B (NF- κ B) signaling pathway.^{[1][2][3]} In Duchenne muscular dystrophy, the absence of dystrophin leads to chronic activation of NF- κ B, which is a key driver of muscle inflammation, degeneration, and suppressed muscle regeneration.^{[4][5][6]}

Edasalonexent is a bifunctional molecule that links salicylic acid and the omega-3 fatty acid docosahexaenoic acid (DHA), both of which are known to inhibit NF- κ B.^{[1][7]} The molecule is designed to be cleaved intracellularly, releasing its bioactive components to synergistically inhibit NF- κ B.^{[4][7]} This novel approach holds the potential to be a disease-modifying therapy for all patients with DMD, irrespective of their specific dystrophin mutation.^{[1][3]}

Phase 1 Trial Design and Experimental Protocols

The initial evaluation of **edasalonexent** in pediatric patients with DMD was conducted as Part A of the multi-part MoveDMD® Phase 1/2 trial (NCT02439216).^{[6][8][9]}

Study Design: The Phase 1 portion was a one-week, open-label, multiple-dose study designed to assess the safety, tolerability, and pharmacokinetics (PK) of three sequential ascending doses of **edasalonexent**.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

Patient Population: The trial enrolled 17 ambulatory boys with a genetically confirmed diagnosis of Duchenne muscular dystrophy.[\[1\]](#)[\[3\]](#) The mean age of the participants was 5.5 years, with an age range of 4 to 7 years.[\[3\]](#)[\[10\]](#) Patients were not on glucocorticoid treatment.[\[6\]](#)

Dosing and Administration: Participants received three sequential ascending total daily doses of **edasalonexent**:

- 33 mg/kg/day[\[1\]](#)[\[3\]](#)
- 67 mg/kg/day[\[1\]](#)[\[3\]](#)
- 100 mg/kg/day[\[1\]](#)[\[3\]](#)

The study also evaluated the effect of low-fat and high-fat meals on the drug's exposure.[\[4\]](#)

Endpoints:

- **Primary Endpoints:** The primary objectives were to evaluate the safety and tolerability of **edasalonexent** and the effects of food on its pharmacokinetics.[\[4\]](#)
- **Exploratory Endpoints:** Exploratory pharmacodynamic endpoints included the assessment of NF-κB-regulated gene expression in whole blood and levels of serum proteins.[\[4\]](#)

Assessments:

- **Safety and Tolerability:** Monitored through the recording of adverse events, clinical laboratory tests, vital signs, and physical examinations.
- **Pharmacokinetics:** Plasma samples were collected to determine the concentrations of **edasalonexent** and its metabolites at various time points after dosing.[\[4\]](#)
- **Pharmacodynamics:** Whole blood samples were collected before and after treatment to analyze changes in the expression of NF-κB target genes using mRNA sequencing.[\[1\]](#)[\[4\]](#)[\[6\]](#)

Safety and Tolerability Findings

Edasalonexent was found to be well tolerated across all tested dose levels in the Phase 1 trial.^{[1][3][4]}

Safety Outcome	Result
Serious Adverse Events	None reported ^{[1][3][4]}
Dosing Interruptions	None reported ^{[1][3]}
Dose Reductions	None reported ^{[1][3][4]}
Discontinuations due to AEs	None reported ^{[1][3][4]}

Table 1: Summary of Key Safety Outcomes from the Phase 1 Trial.

The majority of adverse events (AEs) reported were mild in nature.^{[1][3][4]} The most frequently observed treatment-emergent AEs were gastrointestinal.^{[1][3][4]}

Adverse Event Category	Most Common AEs	Severity
Gastrointestinal Disorders	Diarrhea ^{[4][11]}	Mild and transient ^[11]

Table 2: Profile of Treatment-Emergent Adverse Events.

These initial findings demonstrated a favorable safety and tolerability profile for **edasalonexent** in young boys with DMD.^{[1][3]}

Pharmacokinetic and Pharmacodynamic Findings

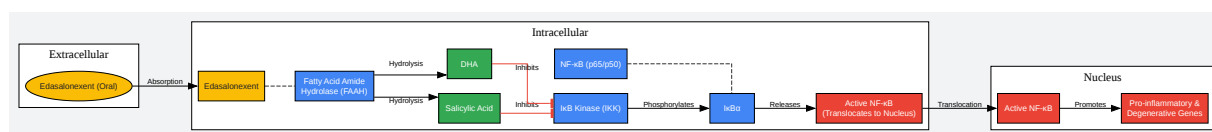
Pharmacokinetics: **Edasalonexent** was rapidly absorbed, with peak plasma levels observed between 2 to 6 hours after dosing.^[4] The exposure to the drug increased nearly proportionally with the dose.^[4] Only minimal accumulation of **edasalonexent** in the plasma was observed after seven days of dosing.^[4]

Pharmacodynamics: Treatment with **edasalonexent** for seven days resulted in a statistically significant inhibition of NF-κB.^[1] This was evidenced by the downregulation of a prespecified

set of NF- κ B-regulated genes in whole blood at the two higher doses (67 and 100 mg/kg/day). [1][4] This demonstrated that even with short-term dosing, **edasalonexent** could effectively engage its target and reduce the activity of elevated NF- κ B in circulating mononuclear cells.[1][2]

Visualizations

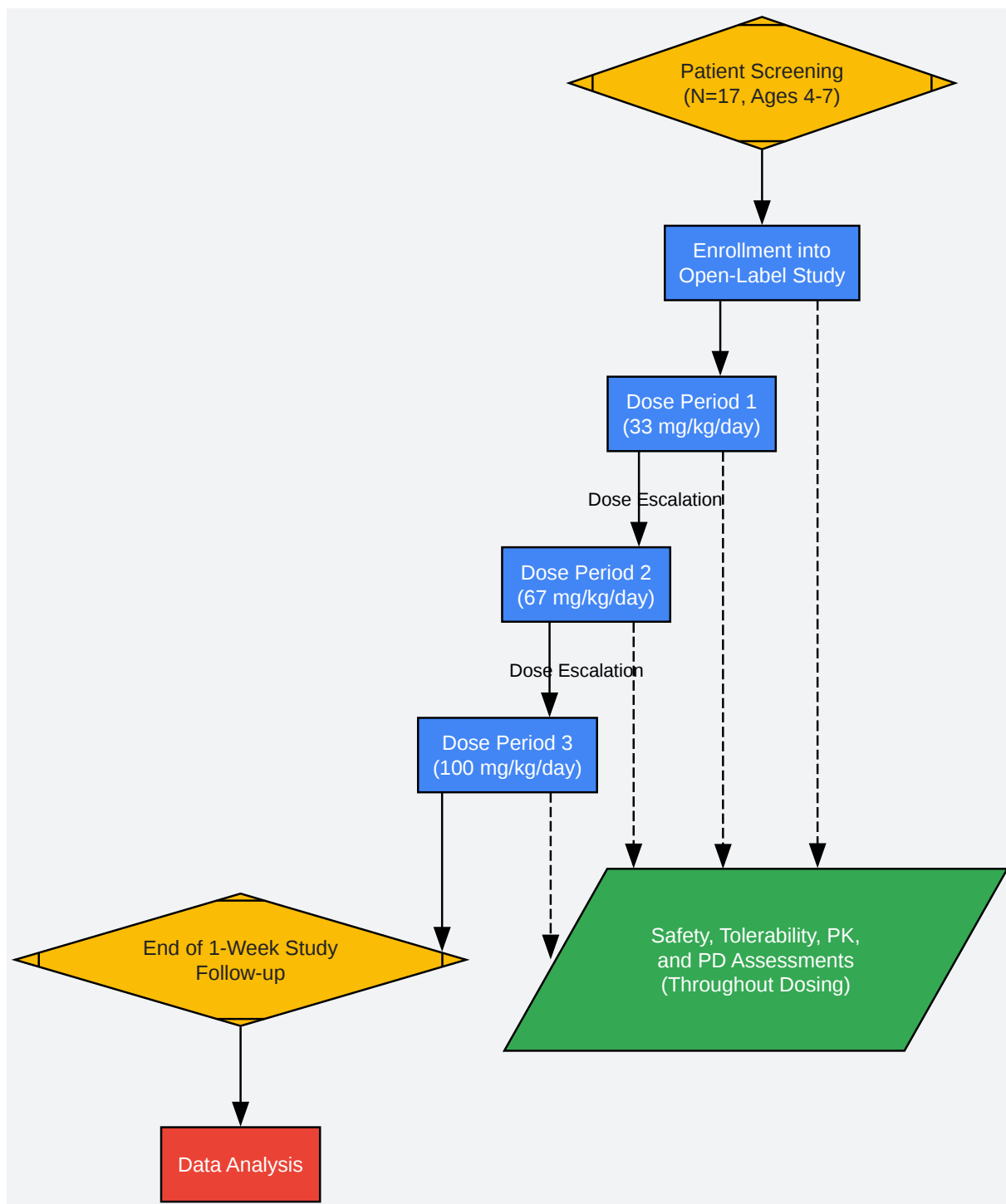
Signaling Pathway



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Caption: Mechanism of Action of **Edasalonexent** via NF- κ B Inhibition.

Experimental Workflow



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Caption: Workflow of the **Edasalonexent** Phase 1 Clinical Trial.

Conclusion

The initial Phase 1 clinical trial data for **edasalonexent** in pediatric patients with Duchenne muscular dystrophy demonstrated that the drug was well tolerated with a manageable safety profile.^{[1][3][4]} The most common adverse events were mild and gastrointestinal in nature.^{[1][3][4]} Furthermore, the study provided early evidence of target engagement, showing that **edasalonexent** successfully inhibited the NF- κ B pathway in this patient population.^{[1][4]} These promising initial findings supported the continued clinical development of **edasalonexent** in subsequent phases to further evaluate its efficacy as a potential foundational therapy for DMD.^{[1][2][3]}

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